1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine

描述

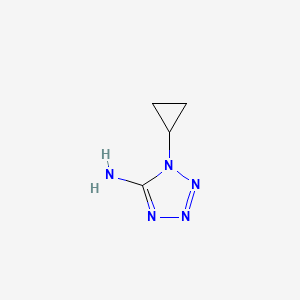

Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-4-6-7-8-9(4)3-1-2-3/h3H,1-2H2,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQXSPIQIBJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541659-50-0 | |

| Record name | 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Synthetic Pathway Analysis for 1 Cyclopropyl 1h 1,2,3,4 Tetrazol 5 Amine

Historical Context and Evolution of Tetrazole Synthesis

The journey of tetrazole synthesis began in the late 19th century, with early methods often requiring harsh conditions and handling of hazardous reagents. Over the decades, significant advancements have led to more efficient, safer, and regioselective synthetic routes.

Overview of Conventional Approaches to 5-Aminotetrazoles

The synthesis of the parent 5-aminotetrazole (B145819) has a rich history, with several foundational methods paving the way for the synthesis of its substituted derivatives. One of the earliest reported syntheses of 5-aminotetrazole was by Johannes Thiele in 1892, who achieved this through the diazotization of aminoguanidine (B1677879) with nitrous acid. wikipedia.org Another classical and widely recognized method is the reaction of cyanamide (B42294) with hydrazoic acid. wikipedia.org Due to the highly toxic and explosive nature of hydrazoic acid, modifications to this approach were developed, such as the in situ generation of hydrazoic acid from sodium azide (B81097) and a proton source. wikipedia.org

Later, more controlled one-pot syntheses were developed. For instance, treating cyanamide with hydrazine (B178648) hydrochloride to form aminoguanidine hydrochloride, which is then diazotized, provides a more efficient route to anhydrous 5-aminotetrazole. wikipedia.org These early methods, while historically significant, often involved hazardous intermediates and lacked the specificity required for producing substituted tetrazoles in a controlled manner.

A significant advancement in the synthesis of substituted 5-aminotetrazoles came with the use of thioureas as starting materials. A general method involves the mercury(II)-promoted reaction of a thiourea (B124793) with an azide anion. This reaction is believed to proceed through a guanyl azide intermediate, which then undergoes electrocyclization to form the tetrazole ring. This approach offers a high-yielding pathway to mono-, di-, and trisubstituted 5-aminotetrazoles. Furthermore, multicomponent reactions have emerged as a powerful tool. For example, a bismuth-promoted three-component synthesis of 1-substituted 5-aminotetrazoles from an isothiocyanate, sodium azide, and an amine under microwave heating has been reported, offering good yields and short reaction times. researchgate.net

| Starting Material | Reagents | Key Features |

| Aminoguanidine | Nitrous Acid | One of the earliest reported methods. |

| Cyanamide | Hydrazoic Acid | Classical method, often modified to avoid handling pure hydrazoic acid. |

| Thioureas | Mercury(II) salts, Azide anion | High-yielding, proceeds through a guanyl azide intermediate. |

| Isothiocyanate, Amine, Sodium Azide | Bismuth Nitrate (promoter) | Three-component, microwave-assisted, good yields. researchgate.net |

Regioselective Synthesis of 1-Substituted 5-Aminotetrazoles

A key challenge in the synthesis of substituted tetrazoles is controlling the position of the substituent on the tetrazole ring, a concept known as regioselectivity. For 1-substituted 5-aminotetrazoles, it is crucial to direct the substitution to the N1 position of the tetrazole ring.

One of the most direct and efficient methods for the regioselective synthesis of 1-substituted 5-aminotetrazoles is the reaction of cyanogen (B1215507) azide (N≡C–N₃) with primary amines. nih.govresearchgate.net This reaction proceeds through the in situ formation of an imidoyl azide intermediate, which then undergoes cyclization to yield the 1-substituted 5-aminotetrazole with high regioselectivity. nih.gov The reaction is typically carried out under mild conditions in a mixed solvent system like acetonitrile/water. nih.gov This method is particularly attractive due to its operational simplicity and the commercial availability of a wide range of primary amines, allowing for the synthesis of a diverse library of 1-substituted 5-aminotetrazoles. nih.govresearchgate.net This approach is directly applicable to the synthesis of 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine, utilizing cyclopropylamine (B47189) as the primary amine precursor.

Other strategies for achieving regioselectivity include multi-step sequences involving protective groups or specific activating agents. However, the direct cycloaddition approaches are often preferred for their efficiency and atom economy.

Direct Synthesis of this compound

The direct synthesis of this compound can be approached through modern synthetic methodologies that have evolved from the foundational principles of tetrazole chemistry. Cycloaddition reactions are at the forefront of these methods.

Cycloaddition Reactions Involving Cyclopropyl (B3062369) Precursors and Azides

The formation of the tetrazole ring in this compound is best achieved through a cycloaddition reaction. This involves the reaction of a precursor containing the cyclopropyl group with an azide source.

The [3+2] cycloaddition of a nitrile (R-C≡N) and an azide (N₃⁻) is a cornerstone of tetrazole synthesis. In the context of this compound, a plausible synthetic route involves the reaction of cyclopropyl cyanide with an azide source. This reaction forms a 5-cyclopropyltetrazole, which would then require subsequent amination at the 5-position.

However, a more direct and regioselective approach, as previously mentioned, is the reaction of cyanogen azide with cyclopropylamine. nih.gov In this case, the cyclopropylamine acts as the primary amine that attacks the cyanogen azide, leading to the formation of the desired 1-cyclopropyl-5-aminotetrazole. This reaction is highly efficient and proceeds in good yields under mild conditions. nih.gov The likely pathway involves the formation of an imidoyl azide intermediate which then cyclizes. nih.gov

| Cyclopropyl Precursor | Azide Source/Reagent | Product | Reaction Type |

| Cyclopropylamine | Cyanogen Azide | This compound | Cycloaddition |

| Cyclopropyl cyanide | Sodium Azide | 5-cyclopropyl-1H-tetrazole | [3+2] Cycloaddition |

To enhance the rate and efficiency of the [3+2] cycloaddition between nitriles and azides, various metal catalysts have been employed. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. The proposed mechanism for metal-catalyzed tetrazole synthesis often involves the coordination of the nitrile to the metal center. nih.gov This coordination increases the electrophilicity of the nitrile carbon, facilitating the subsequent attack by the azide.

A range of metal catalysts have been investigated for this transformation, including cobalt(II) complexes. nih.gov Detailed mechanistic studies of a cobalt(II)-catalyzed [3+2] cycloaddition have shown the intermediacy of a cobalt(II) diazido complex. nih.gov In this mechanism, the nitrile substrate reacts with the active cobalt-azido species, undergoes the cycloaddition to form the tetrazole, which is then expelled from the cobalt center, regenerating the active catalyst. nih.gov While specific examples of metal-catalyzed synthesis of this compound are not extensively documented in the literature, the general principles of metal catalysis in tetrazole formation suggest that such an approach could be viable for optimizing the synthesis, potentially leading to higher yields and milder reaction conditions.

| Catalyst Type | Proposed Role in [3+2] Cycloaddition |

| Cobalt(II) complexes | Formation of an active metal-azido intermediate that reacts with the nitrile. nih.gov |

| Zinc(II) salts | Activation of the nitrile group towards nucleophilic attack by the azide. |

| Silica (B1680970) sulfuric acid | Acts as a solid acid catalyst to promote the cycloaddition. nih.gov |

Heterocyclization of Cyclopropyl-Containing Amines with C1 Synthons and Azides

A primary and widely utilized route for the synthesis of 1-substituted tetrazoles involves the cyclization of a primary amine with a one-carbon (C1) synthon and an azide source. This approach builds the tetrazole ring directly onto the cyclopropylamine core.

Triethyl Orthoformate and Sodium Azide Protocols

The reaction of primary amines with triethyl orthoformate and sodium azide is a classical and effective method for preparing 1-substituted-1H-tetrazoles. researchgate.net This one-pot synthesis is applicable to a range of primary amines, including aliphatic, aromatic, and cycloalkylamines. researchgate.net The process typically involves heating the amine, such as cyclopropylamine, with triethyl orthoformate and sodium azide, often in an acidic medium like acetic acid. researchgate.net

The proposed mechanism involves the initial reaction of the primary amine with triethyl orthoformate to form an intermediate N-alkylformimidate. This is followed by the addition of hydrazoic acid (formed in situ from sodium azide and an acid) to the imidoformate, leading to a non-isolable intermediate that undergoes cyclization to yield the 1-substituted tetrazole ring. The reaction is generally heated to ensure completion. researchgate.net

Recent advancements have focused on improving the efficiency and environmental footprint of this protocol. The use of catalysts such as ytterbium triflate (Yb(OTf)₃) has been shown to facilitate the reaction, leading to good yields of 1-substituted tetrazoles. organic-chemistry.org Additionally, microwave-assisted synthesis using heterogeneous catalysts like zinc sulfide (B99878) nanoparticles has been developed to accelerate the reaction under solvent-free conditions, presenting a greener alternative to conventional heating. figshare.commdpi.com

Table 1: Selected Protocols for 1-Substituted Tetrazole Synthesis

| Catalyst | Solvent | Conditions | Advantages |

|---|---|---|---|

| Yb(OTf)₃ | Acetic Acid | Conventional Heating | Good yields, catalytic organic-chemistry.org |

| ZnS Nanoparticles | Solvent-free | Microwave Irradiation | Rapid, reusable catalyst, green process figshare.commdpi.com |

| Fe₃O₄@silica sulfonic acid | Water | Conventional Heating | Reusable catalyst, environmentally benign mdpi.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an efficient and atom-economical route to complex molecules like substituted tetrazoles. clockss.orgresearchgate.net The Ugi tetrazole reaction is a prominent example of an isocyanide-based MCR used for synthesizing 1,5-disubstituted tetrazoles. rug.nl

For the synthesis of this compound, a variation of the Ugi reaction or other MCRs could be envisioned. A plausible three-component reaction could involve cyclopropyl isocyanide, an amine source, and an azide. More commonly, a four-component reaction involves a primary amine (cyclopropylamine), a carbonyl compound, an isocyanide, and an azide source (e.g., trimethylsilyl (B98337) azide, TMSN₃, or hydrazoic acid). rug.nlnih.gov This approach allows for the direct and convergent assembly of the tetrazole core with high diversity.

Another MCR strategy involves the bismuth nitrate-promoted reaction of an isothiocyanate, sodium azide, and a primary amine under microwave heating. nih.gov This method provides good yields and simplifies purification, often avoiding the need for column chromatography. nih.gov By employing cyclopropylamine as the primary amine in such a setup, a direct synthesis of the target compound could be achieved.

Functionalization and Derivatization Approaches to Form this compound

Alternative synthetic strategies involve the modification of an existing tetrazole or aminotetrazole ring system. These methods focus on introducing either the cyclopropyl group or the amino group in a separate step.

Introduction of the Cyclopropyl Group onto Existing 5-Aminotetrazole Scaffolds

This approach begins with the commercially available 5-aminotetrazole and aims to introduce the cyclopropyl group onto one of the ring nitrogen atoms. The direct N-alkylation of 5-aminotetrazole presents a significant challenge regarding regioselectivity. The 5-aminotetrazole molecule has multiple nucleophilic nitrogen atoms: the exocyclic amino group and the N1, N2, and N4 positions of the tetrazole ring. clockss.org Consequently, alkylation reactions can lead to a mixture of isomers, complicating purification and reducing the yield of the desired N1-substituted product.

Controlling the regioselectivity requires careful selection of reagents and reaction conditions. While specific protocols for the N-cyclopropylation of 5-aminotetrazole are not extensively detailed in the literature, general strategies for N-functionalization often involve protecting group chemistry or directed synthesis to favor substitution at the desired nitrogen atom. nih.gov For instance, nucleophilic substitution reactions using the sodium salt of 5-aminotetrazole with a suitable cyclopropylating agent could be explored, although separating the resulting N1 and N2 isomers would likely be necessary. nih.gov

Amination Strategies for 1-Cyclopropyltetrazole Derivatives

An alternative retrosynthetic pathway involves the introduction of an amino group at the C5 position of a 1-cyclopropyltetrazole precursor. Direct amination of the C-H bond at the 5-position of 1-cyclopropyl-1H-tetrazole is a challenging transformation.

However, an indirect method for introducing an amino group at the C5 position of 1-aryltetrazoles has been reported, which could be adapted for 1-cyclopropyltetrazole. researchgate.net This method involves the alkaline decomposition of the 1-substituted tetrazole ring, which opens to form an N-substituted cyanamide (in this case, N-cyclopropylcyanamide). This intermediate is then subjected to heterocyclization by reacting it with ammonium (B1175870) azide, generated in situ, to form the desired 1-cyclopropyl-5-aminotetrazole. researchgate.net This two-step sequence provides a viable, albeit less direct, route to the target compound.

Green Chemistry Approaches and Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In the context of synthesizing this compound, several green chemistry principles can be applied.

As mentioned previously, the use of microwave irradiation in conjunction with recyclable, heterogeneous catalysts like ZnS nanoparticles or magnetic Fe₃O₄-based catalysts represents a significant advancement. figshare.commdpi.com These methods often proceed under solvent-free conditions or in greener solvents like water, reducing volatile organic compound (VOC) emissions. mdpi.com The key advantages include drastically reduced reaction times, improved energy efficiency, and simplified catalyst recovery and reuse. figshare.com

Flow chemistry is another advanced technique that offers benefits such as enhanced safety, better heat and mass transfer, and improved reaction control, which is particularly relevant when working with potentially energetic materials like azides and tetrazoles. researchgate.net Continuous flow processes can minimize the accumulation of hazardous intermediates and allow for safer handling of exothermic reactions. The development of a flow-based synthesis for the heterocyclization or MCR pathways would represent a state-of-the-art approach to producing this compound.

Microwave-Assisted Synthesis of Tetrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times, increasing yields, and improving the efficiency of creating heterocyclic scaffolds. This method is frequently employed for the synthesis of various tetrazole derivatives. dergipark.org.trmdpi.com For instance, microwave irradiation has been effectively used in the one-pot, three-component reaction of 5-amino-1,2,3,4-tetrazole with aldehydes and cyanamide to produce N2-(tetrazol-5-yl)-1,3,5-triazine-2,4-diamine derivatives with high yields under controlled heating. dergipark.org.tr Another prominent application involves the efficient conversion of inactive nitriles into 5-substituted 1H-tetrazoles in dimethylformamide (DMF), a process that significantly reduces reaction times compared to conventional heating. organic-chemistry.org

However, a specific protocol or research finding detailing the application of microwave-assisted synthesis for the production of this compound could not be identified in the reviewed literature. The existing studies focus on aryl, heteroaryl, or other substituted tetrazoles, without mentioning the 1-cyclopropyl variant.

Nanomaterial-Catalyzed Transformations

The use of nanomaterials as heterogeneous catalysts represents a significant advancement in green chemistry and sustainable synthesis. beilstein-archives.org Various nanocatalysts, including those based on zinc oxide (ZnO), copper, and magnetic nanoparticles like Fe3O4, have been successfully utilized in the synthesis of 5-substituted-1H-tetrazoles. mdpi.com These reactions typically proceed via a [3+2] cycloaddition of a nitrile with an azide source. The high surface-area-to-volume ratio and reusability of nanocatalysts make them highly efficient for these transformations. beilstein-archives.org

Reviews of nanomaterial-catalyzed reactions extensively cover the synthesis of 5-substituted and 1-substituted tetrazoles, detailing the performance of various catalytic systems. beilstein-archives.orgmdpi.com For example, catalysts such as Fe3O4@silica sulfonic acid have been investigated for the synthesis of 1-substituted tetrazoles from triethyl orthoformate, anilines, and sodium azide. sciprofiles.com Despite the broad scope of these reviews and studies, no specific examples or data were found for the nanomaterial-catalyzed synthesis of this compound.

Structural Characterization and Tautomeric Equilibrium Studies

Spectroscopic Analysis for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for distinguishing between the 1- and 2-substituted positional isomers of the tetrazole ring and for investigating the potential for tautomerism.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the cyclopropyl (B3062369) and amino groups. The cyclopropyl protons typically appear as complex multiplets in the upfield region (approx. 0.8-1.5 ppm for the CH₂ groups and 3.0-3.8 ppm for the CH group attached to N1). The chemical shift of the methine proton is significantly downfield due to the deshielding effect of the nitrogen atom of the tetrazole ring. The amino (NH₂) protons are expected to present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum provides key information for isomer identification. The carbon atom of the tetrazole ring (C5) in 1-substituted isomers typically resonates in a distinct region from that of 2-substituted isomers. For 1,5-disubstituted tetrazoles, the C5 signal is generally found around 152–156 ppm, whereas in 2,5-disubstituted tetrazoles, this signal is shifted downfield to approximately 162–167 ppm d-nb.info. The cyclopropyl carbons would appear in the upfield region, with the methine carbon (attached to N1) around 40-50 ppm and the methylene (B1212753) carbons at approximately 5-15 ppm.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly powerful for probing the electronic environment of the nitrogen-rich tetrazole ring and identifying tautomers. The chemical shifts of the four nitrogen atoms in the ring are highly sensitive to the position of the substituent and the proton on the exocyclic amine group. Studies on various 1-substituted tetrazoles show distinct chemical shift ranges for each nitrogen atom, which can be compared with computational (GIAO) predictions to confirm the 1-substituted structure researchgate.net. Tautomerism in 5-aminotetrazoles involves the migration of a proton, potentially between the exocyclic amine and the ring nitrogen atoms (N2, N3, or N4). While the amino form is generally predominant, ¹⁵N NMR can detect the presence of minor imino tautomers in solution by observing distinct sets of nitrogen signals.

Table 1: Predicted NMR Chemical Shifts (δ) for 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Cyclopropyl-CH | 3.0 - 3.8 | Multiplet |

| ¹H | Cyclopropyl-CH₂ | 0.8 - 1.5 | Multiplet |

| ¹H | Amino-NH₂ | Variable | Broad singlet |

| ¹³C | Tetrazole-C5 | 152 - 156 | Confirms 1,5-disubstitution d-nb.info |

| ¹³C | Cyclopropyl-CH | 40 - 50 | |

| ¹³C | Cyclopropyl-CH₂ | 5 - 15 |

IR spectroscopy is used to identify the key functional groups and vibrational modes within the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are typically observed as two bands in the range of 3300-3500 cm⁻¹. The C-H stretching of the cyclopropyl group is found at higher frequencies than typical alkane C-H stretches, appearing in the 3000–3100 cm⁻¹ region. The tetrazole ring itself has a series of characteristic vibrations, including C=N and N=N stretching modes, which are typically found between 1300 cm⁻¹ and 1600 cm⁻¹. Ring breathing and deformation modes occur at lower frequencies, generally in the 900-1200 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch | Cyclopropyl Ring | 3000 - 3100 |

| C=N / N=N Stretch | Tetrazole Ring | 1300 - 1600 |

| Ring Vibrations | Tetrazole Ring | 900 - 1200 |

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (molar mass: 125.15 g/mol ), the molecular ion peak [M]⁺ would be observed.

The fragmentation of 5-substituted-1H-tetrazoles is highly characteristic. Under positive-ion electrospray ionization (ESI-MS), a key fragmentation pathway involves the elimination of a neutral molecule of hydrazoic acid (HN₃, 43 Da). Another common fragmentation in mass spectrometry is the loss of a nitrogen molecule (N₂, 28 Da), particularly in negative-ion mode. The cyclopropyl group may also fragment, although cleavage of the highly stable tetrazole ring is often the dominant initial pathway.

X-ray Crystallography of Related Cyclopropyl-Tetrazole Structures

While a crystal structure for this compound is not publicly available, analysis of the closely related compound 1-cyclopropyl-1H-tetrazole-5-thiol , characterized by Zuckerman, Zeller, and Piercey, provides valuable insights into the expected solid-state geometry. X-ray crystallography gives precise measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and electronic structure.

Based on the structure of 1-cyclopropyl-1H-tetrazole-5-thiol and other tetrazole derivatives, the following geometric parameters can be anticipated.

Tetrazole Ring: The tetrazole ring is planar and aromatic. The bond lengths within the ring (C5-N1, N1-N2, N2-N3, N3-N4, N4-C5) are expected to be intermediate between single and double bonds, reflecting electron delocalization. For example, N-N bond lengths typically range from 1.33 Å to 1.38 Å, and C-N bonds are in a similar range d-nb.info. The internal bond angles will be close to the 108° typical for a regular pentagon.

Cyclopropane (B1198618) Ring: The C-C bond lengths within the cyclopropane ring are expected to be approximately 1.50-1.51 Å. The internal C-C-C angles are constrained to 60°. The bond connecting the cyclopropyl group to the tetrazole ring (N1-C_cyclopropyl) would be a typical C-N single bond, around 1.47 Å.

Table 3: Expected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Expected Value | Reference |

| Bond Length | C-C (cyclopropyl) | ~1.50 Å | |

| Bond Length | N-N (tetrazole) | 1.33 - 1.38 Å | d-nb.info |

| Bond Length | C-N (tetrazole) | 1.33 - 1.38 Å | d-nb.info |

| Bond Length | N1-C (cyclopropyl) | ~1.47 Å | |

| Bond Angle | C-C-C (cyclopropyl) | 60° | |

| Bond Angle | Internal (tetrazole) | ~108° |

The relative orientation of the cyclopropyl and tetrazole rings is defined by the dihedral angle along the N1-C_cyclopropyl bond. The cyclopropyl group can rotate relative to the planar tetrazole ring. Computational studies and analysis of related crystal structures suggest that the preferred conformation is likely one that minimizes steric hindrance between the cyclopropyl hydrogens and the N2 atom of the tetrazole ring. This often results in a "bisected" conformation, where the plane of the tetrazole ring is roughly perpendicular to the plane of the cyclopropane ring. This orientation also allows for potential electronic interactions between the p-orbitals of the tetrazole ring and the Walsh orbitals of the cyclopropane ring. The planarity of the tetrazole ring itself is a key feature, confirmed in numerous crystal structures of related compounds.

Investigation of Intermolecular Interactions and Crystal Packing in Analogues

Studies on derivatives such as 5-amino-1-phenyltetrazole and 5-amino-1-(1-naphthyl)tetrazole reveal that the tetrazole and aryl rings are not coplanar. nih.gov The dihedral angles between these planar groups are considerable, measuring 50.58 (5)° and 45.19 (7)° for two independent molecules of the phenyl derivative, and 64.14 (5)° for the naphthyl analogue. nih.gov This non-planar conformation is a key structural feature.

The crystal packing in these analogues is dominated by intermolecular N-H···N hydrogen bonds formed between the exocyclic amino group and the nitrogen atoms of the tetrazole ring. nih.gov These hydrogen bonds create two-dimensional networks, demonstrating the crucial role of the amino group in establishing the crystal lattice. The presence of the amino group also has a discernible effect on the geometry of the tetrazole ring itself. nih.gov

In other related heterocyclic systems, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, a variety of intermolecular interactions are observed. nih.gov The crystal packing is characterized by O—H⋯O and C—H⋯N interactions, which link the molecules into infinite ribbons. nih.gov These ribbons are further interconnected by weaker C—H⋯O interactions to form layers. nih.gov Analysis using Hirshfeld surfaces indicates that H⋯H (55.5%), N⋯H/H⋯N (15.4%), C⋯H/H⋯C (13.2%), and O⋯H/H⋯O (12.9%) contacts are the most significant, highlighting the diverse nature of the intermolecular forces at play. nih.gov

Tautomerism in 5-Aminotetrazole (B145819) Systems

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental characteristic of 5-aminotetrazole and its derivatives. wikipedia.org This phenomenon, also known as prototropic tautomerism, is critical to understanding the reactivity and properties of these compounds.

Identification of Possible Tautomeric Forms (e.g., 1H-amino, 2H-amino, imino forms)

The 5-aminotetrazole core can exist in several tautomeric forms due to the potential for proton migration between the ring nitrogen atoms and the exocyclic amino group. The primary tautomers investigated are the amino and imino forms.

The amino forms are characterized by an exocyclic NH2 group, with the ring proton located on either the N1 or N2 position of the tetrazole ring. These are designated as:

1H-5-aminotetrazole (or 1H-amino form) researchgate.netbit.edu.cn

2H-5-aminotetrazole (or 2H-amino form) researchgate.netbit.edu.cn

The imino forms feature an exocyclic imino (=NH) group and two protons on the tetrazole ring. Theoretical studies have identified several possible imino tautomers, including:

1H, 4H-5-iminotetrazole bit.edu.cn

1H, 2H-5-iminotetrazole bit.edu.cn

2H, 4H-5-iminotetrazole bit.edu.cn

Additionally, a mesoionic form, which cannot be represented by a single covalent structure and possesses separated charges, has also been considered in theoretical investigations. bit.edu.cn

| Tautomer Classification | Specific Tautomeric Form |

| Amino | 1H-5-aminotetrazole |

| Amino | 2H-5-aminotetrazole |

| Imino | 1H, 4H-5-iminotetrazole |

| Imino | 1H, 2H-5-iminotetrazole |

| Imino | 2H, 4H-5-iminotetrazole |

| Mesoionic | Mesoionic form |

Experimental Determination of Tautomeric Preferences in Gas Phase and Solution

The relative stability of the different tautomers of 5-aminotetrazole is highly dependent on the physical state (gas, solution, or solid).

In the gas phase , theoretical calculations consistently show that the 2H-5-aminotetrazole tautomer is the most energetically favorable. researchgate.netbit.edu.cn This preference is a key intrinsic property of the isolated molecule.

In the solid state , the situation is reversed. X-ray crystallography has shown that 5-aminotetrazole predominantly exists as the 1H-5-aminotetrazole tautomer. researchgate.net This shift in preference is attributed to the stabilizing effects of intermolecular hydrogen bonding in the crystal lattice, which favors the 1H-amino structure. The hydrogen bonding pattern observed in the hydrated form of 5-aminotetrazole further supports the assignment of the proton to a nitrogen atom adjacent to the carbon. wikipedia.org

The tautomeric equilibrium in solution is more complex and can be influenced by factors such as solvent polarity. While the 1H- and 2H-amino forms are the most significant, the specific ratio can vary. Prototropic tautomerism between the 1H and 2H forms has been suggested to occur in the melt phase as well. researchgate.net

| Phase | Predominant Tautomer | Rationale |

| Gas Phase | 2H-5-aminotetrazole | Intrinsic molecular stability researchgate.netbit.edu.cn |

| Solid State | 1H-5-aminotetrazole | Stabilization via intermolecular hydrogen bonding researchgate.net |

| Solution | Varies | Dependent on solvent and other conditions |

Dynamics of Intramolecular Hydrogen Shifts and Proton Transfer

The interconversion between tautomers occurs through intramolecular hydrogen shifts, a form of proton transfer. The dynamics of this process are governed by the energy barriers separating the different tautomeric forms.

Theoretical studies have calculated the activation barriers for these tautomerization reactions in the gas phase. The direct hydrogen shift between the two main amino tautomers (1H-amino to 2H-amino) is an energetically favorable process, with a calculated activation barrier of 45.66 kcal·mol⁻¹. bit.edu.cn

The conversion from the amino forms to the various imino forms requires significantly more energy. The calculated energy barriers for these amino- to imino- tautomerizations are:

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the behavior of electrons and nuclei within a molecule. For a substituted tetrazole such as 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine, these calculations can elucidate its preferred three-dimensional shape, the distribution of electrons, and how it might interact with other molecules or with electromagnetic fields.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometry optimization. Using methods like Density Functional Theory (DFT), often with a basis set such as 6-311++G(d,p), the forces on each atom are calculated and minimized until the lowest energy arrangement, or equilibrium geometry, is found.

For this compound, a key aspect of this analysis would be the conformational landscape arising from the rotation of the cyclopropyl (B3062369) group relative to the tetrazole ring. A conformational analysis would involve systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This process identifies the lowest energy conformer (the most stable arrangement) and any rotational energy barriers. The results of such an analysis are typically visualized in a plot of potential energy versus the dihedral angle.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table would typically list key bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

| Parameter | Value (Å or °) |

| N1-N2 Bond Length | Data not available |

| C5-N(amine) Bond Length | Data not available |

| C(cyclopropyl)-N1 Bond Length | Data not available |

| N1-C5-N(amine) Bond Angle | Data not available |

| C(cyclopropyl)-N1-N2 Dihedral Angle | Data not available |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

Calculations would also determine the electron density distribution, which shows where the electrons are most likely to be found. This can be visualized through electron density maps or molecular electrostatic potential (MEP) surfaces. An MEP map would color-code the molecule's surface to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the lone pairs on the tetrazole nitrogen atoms and the amino group would be expected to be regions of high electron density.

Computational methods can predict various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed, often in conjunction with DFT. This method calculates the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

These predicted ¹H and ¹³C NMR spectra are invaluable for confirming the identity and structure of a synthesized compound by comparing the theoretical shifts to experimental data. The calculations would predict distinct signals for the cyclopropyl protons and carbons, the amino protons, and the carbon atom of the tetrazole ring.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (δ) |

| ¹³C (Tetrazole Ring) | Data not available |

| ¹³C (Cyclopropyl CH) | Data not available |

| ¹³C (Cyclopropyl CH₂) | Data not available |

| ¹H (Cyclopropyl CH) | Data not available |

| ¹H (Cyclopropyl CH₂) | Data not available |

| ¹H (Amine NH₂) | Data not available |

Theoretical Modeling of Tautomerism and Isomerization Pathways

Tetrazoles are known to exhibit tautomerism, a form of isomerization involving the migration of a proton. For 5-aminotetrazoles, several tautomeric forms are possible, including different isomers based on which nitrogen atom of the tetrazole ring is protonated. Theoretical modeling is essential for understanding the relative stabilities of these tautomers and the energy barriers that separate them.

To study the tautomeric interconversion, a potential energy surface (PES) scan can be performed. This involves defining a reaction coordinate, such as the distance of the migrating proton between two nitrogen atoms. The energy of the system is then calculated at various points along this coordinate. The resulting plot of energy versus the reaction coordinate shows the reactants, products, and any transition states.

The minimum energy path (MEP) is the lowest energy route connecting the reactant and product on the potential energy surface. Identifying the MEP helps to understand the most likely mechanism for the tautomerization process.

The highest point on the minimum energy path between a reactant and a product corresponds to the transition state. The energy difference between the reactant and the transition state is the activation energy barrier (Ea). This barrier is a critical factor in determining the rate of the tautomeric interconversion; a higher barrier corresponds to a slower reaction.

Computational chemistry software can search for the exact geometry of the transition state and calculate its energy with high accuracy. For this compound, these calculations would determine which tautomer is the most stable (the global minimum on the PES) and quantify the energy barriers for converting less stable tautomers into the most stable one. This information is crucial for predicting which tautomer would predominate under given conditions.

Kinetic Rate Constant Predictions Using Transition State Theory

Transition State Theory (TST) serves as a fundamental framework for predicting the rates of chemical reactions. By examining the properties of the transition state, the highest energy point along the reaction coordinate, TST allows for the calculation of kinetic rate constants. For reactions involving this compound, such as thermal decomposition or cycloaddition, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state structures and calculate their energies.

The rate constant (k) is determined by the Gibbs free energy of activation (ΔG‡) through the Eyring equation. While specific experimental kinetic data for reactions of this compound are not extensively documented in publicly available literature, theoretical calculations provide valuable predictive insights. For instance, in a hypothetical unimolecular decomposition, the cleavage of the cyclopropyl ring or fragmentation of the tetrazole ring would be the rate-determining step. Computational modeling of these pathways would reveal the activation barriers, and subsequently, the predicted rate constants at various temperatures.

Table 1: Hypothetical Activation Parameters for Decomposition Pathways of this compound (Illustrative)

| Reaction Pathway | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ at 298 K (kcal/mol) |

| Cyclopropyl Ring Opening | 35.2 | 5.1 | 33.7 |

| Tetrazole Ring Fragmentation | 42.8 | -2.3 | 43.5 |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Influence of the Cyclopropyl Group on Electronic Properties and Stability

Hyperconjugation Effects and Cyclopropyl Conjugation with the Tetrazole Ring

The cyclopropyl group, with its "bent" bonds possessing significant p-character, can engage in effective conjugation with adjacent π-systems. This phenomenon, often referred to as cyclopropyl conjugation, involves the overlap of the Walsh orbitals of the cyclopropane (B1198618) ring with the π-orbitals of the tetrazole ring. This interaction leads to electron delocalization, which can be quantified using Natural Bond Orbital (NBO) analysis.

NBO analysis reveals the donor-acceptor interactions between the filled orbitals of the cyclopropyl group and the empty antibonding orbitals of the tetrazole ring (and vice versa). These hyperconjugative interactions contribute to the stabilization of the molecule. The primary interactions are expected to be from the C-C bonding orbitals of the cyclopropyl ring to the π* antibonding orbitals of the tetrazole ring.

Table 2: Key NBO Donor-Acceptor Interactions in this compound (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C-C)cyclopropyl | π(N-N)tetrazole | 2.5 |

| σ(C-C)cyclopropyl | π(C=N)tetrazole | 1.8 |

| π(N=N)tetrazole | σ*(C-C)cyclopropyl | 0.7 |

Note: E(2) represents the stabilization energy associated with the electron delocalization. These values are hypothetical and would be determined from NBO calculations.

Ring Strain Energy and its Impact on Overall Molecular Stability

The cyclopropyl group is inherently strained due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This ring strain energy, approximately 27.5 kcal/mol, has a dual effect on the molecule's stability. While the strain itself is a destabilizing factor, the rehybridization of the carbon orbitals to accommodate this strain gives them more p-character. This increased p-character facilitates the aforementioned conjugative stabilization with the tetrazole ring.

Stereoelectronic Effects and Conformational Preferences Induced by the Cyclopropyl Moiety

The orientation of the cyclopropyl group relative to the tetrazole ring is governed by stereoelectronic effects. These effects arise from the interactions between bonding and antibonding orbitals that depend on the spatial arrangement of the atoms. NMR studies on related N-cyclopropyl amides have revealed unusual conformational preferences, such as a preference for an ortho conformation around the N-cyclopropyl bond instead of the more common anti conformation. nih.gov

For this compound, computational conformational analysis can predict the most stable rotamers around the N-cyclopropyl bond. The rotational barrier and the relative energies of different conformers are dictated by a combination of steric hindrance and orbital overlap. The "bisected" and "perpendicular" conformations are typically the two low-energy arrangements for a cyclopropyl group attached to a π-system. The bisected conformation allows for maximum overlap between the Walsh orbitals and the tetrazole π-system, leading to greater conjugative stabilization.

Table 3: Relative Energies of Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

| Bisected | 0° | 0.0 |

| Perpendicular | 90° | 3.2 |

Note: These values are illustrative and would be obtained from a computational potential energy surface scan.

Reactivity and Mechanistic Understanding

Reactivity of the Tetrazole Ring

The tetrazole ring is an aromatic, nitrogen-rich heterocycle that governs much of the compound's chemical personality. Its reactivity is characterized by the interplay of its four nitrogen atoms, which can participate in various reactions, including regioselective alkylation and cycloaddition, as well as pathways leading to ring cleavage.

Regioselective Reactions of the Tetrazole Nitrogen Atoms

The 5-aminotetrazole (B145819) moiety possesses several nucleophilic centers, including the exocyclic amino group and the nitrogen atoms of the tetrazole ring. clockss.orgresearchgate.net In reactions such as alkylation, the tetrazole nitrogen atoms exhibit competitive nucleophilicity, leading to the potential for different isomers. The alkylation of 5-substituted 1H-tetrazoles is a key example of regioselectivity. colab.ws

For instance, the reaction of 5-aminotetrazole with an electrophile like 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine (CDPA) in the presence of a base yields two distinct methylene-bridged isomers. nih.gov This demonstrates that substitution occurs at either the N1 or N2 position of the tetrazole ring, affording 1-substituted and 2-substituted products, respectively. nih.gov The ratio of these isomers is influenced by reaction conditions such as temperature and reactant concentrations. nih.gov The regioselectivity of these reactions is determined by a combination of factors including kinetic and thermodynamic control, with DFT calculations indicating that spin density and the stability of transition states and final products play crucial roles. colab.ws The tetrazole ring can be deprotonated (pKa = 5.95), which enhances the nucleophilicity of the ring system and can modulate the reactivity of the different nucleophilic centers. clockss.org

Ring-Opening Reactions of the Tetrazole Nucleus

The tetrazole nucleus, while aromatic, can undergo ring-opening reactions under specific conditions, often as part of a reaction sequence or decomposition process. One notable pathway involves a consecutive ring-opening, azidation, and intramolecular cyclization sequence. This has been developed as a method to synthesize 5-amino-1-aryltetrazoles from 1-aryltetrazoles, showcasing the dynamic nature of the ring. researchgate.net

During thermal decomposition, the tetrazole ring can also split apart through the cleavage of an N-N bond. ucr.edu This ring-opening is a critical step in the unimolecular decomposition pathways that lead to the formation of various smaller molecules. ucr.edu Such reactions highlight the latent energy stored within the nitrogen-rich ring, which can be released through the cleavage of its constituent bonds.

Fragmentation Pathways and Unimolecular Decomposition Mechanisms

The thermal decomposition of 5-aminotetrazole (5-ATZ), the core of the title compound, has been studied extensively and provides insight into its fragmentation. Theoretical and experimental studies have identified two primary unimolecular decomposition pathways for the tetrazole structure. ucr.eduresearchgate.net

The first pathway involves the elimination of molecular nitrogen (N₂), a common feature in the decomposition of high-nitrogen compounds. ucr.eduresearchgate.net This pathway is predicted to be the main decomposition route for the aminotetrazole tautomer. ucr.edu For instance, UV irradiation of a substituted 2-methyl-2H-tetrazol-5-amine resulted in the elimination of N₂ to produce a diazirene derivative. researchgate.net

The second major pathway involves the formation of hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). ucr.eduresearchgate.netnih.gov This route proceeds through the cleavage of the tetrazole ring. researchgate.netnih.gov The dominant pathway can depend on conditions and the specific tautomer involved; the iminotetrazole tautomer is predicted to primarily produce HN₃. ucr.edu The activation barriers for these decomposition routes have been calculated, with N₂ elimination from 1H-5-ATZ and 2H-5-ATZ having calculated activation barriers of 169.2 and 153.7 kJ/mol, respectively. researchgate.net

The fragmentation upon electron impact mass spectrometry (EI-MS) also reveals characteristic patterns. For related 1,5-disubstituted tetrazoles, fragmentation is initiated by the loss of an electron to form a molecular ion, which then undergoes cleavage at the most labile bonds. nih.gov For 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine, fragmentation would likely involve these established pathways, with additional fragments corresponding to the stable cyclopropyl (B3062369) cation.

| Pathway | Primary Gaseous Products | Associated Tautomer/Conditions | Reference |

|---|---|---|---|

| N₂ Elimination | N₂ and Metastable CH₃N₃ | Predicted for 1H- and 2H-5-aminotetrazole | ucr.eduresearchgate.net |

| Ring Cleavage | HN₃ and NH₂CN | Predicted for 5-iminotetrazole tautomer | ucr.eduresearchgate.netnih.gov |

Reactivity of the Amino Group (C5)

The exocyclic amino group at the C5 position is a key functional group that imparts nucleophilic character to the molecule and enables a variety of condensation reactions.

Nucleophilic Substitution Reactions

The C5-amino group readily acts as a nucleophile. This reactivity is harnessed in the synthesis of more complex structures. For example, 5-aminotetrazole can participate in nucleophilic substitution reactions where it displaces a leaving group, such as a halogen atom. This approach has been used to synthesize energetic polymers by reacting 5-aminotetrazole with poly-(epichlorohydrin)-butanediol, where the tetrazole heterocycle displaces chlorine atoms. mdpi.com Similarly, novel pyrazole (B372694) derivatives have been synthesized via nucleophilic substitution reactions involving a 5-aminopyrazole core, a reaction type directly analogous to that expected for 5-aminotetrazoles. nih.gov A facile route for introducing 5-amino and 5-alkylamino substituents into 1-aryltetrazoles has also been developed, further highlighting the synthetic utility of these nucleophilic reactions. researchgate.net

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with various carbonyl compounds, particularly aldehydes and ketones. These reactions are central to the construction of larger, fused heterocyclic systems and are often performed as multicomponent reactions (MCRs). clockss.orgresearchgate.net

A primary example is the formation of Schiff bases through reaction with aldehydes. 5-aminotetrazole has been condensed with various aromatic aldehydes, such as benzaldehyde (B42025) and o-vanillin, typically under reflux in the presence of an acid catalyst like glacial acetic acid, to yield the corresponding imines. ajol.info

Furthermore, 5-aminotetrazole is an effective building block in MCRs like the Biginelli reaction. clockss.orgnih.gov In these one-pot syntheses, 5-aminotetrazole, an aldehyde, and a β-ketoester or other active methylene (B1212753) compound react to form complex fused heterocycles such as dihydrotetrazolo[1,5-a]pyrimidines. clockss.orgnih.gov In these MCRs, 5-aminotetrazole typically functions as a 1,3-binucleophile, where both the exocyclic amino group and a nearby ring nitrogen atom are involved in the reaction. clockss.org

| Reaction Type | Carbonyl Compound | Other Reactants | Product Type | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Aromatic Aldehydes (e.g., Benzaldehyde) | None | Imines (Schiff Bases) | ajol.info |

| Biginelli Reaction | Aldehydes | β-ketoesters, 1,3-diketones | Dihydrotetrazolo[1,5-a]pyrimidines | clockss.orgnih.gov |

| Three-component Condensation | Aldehydes | Benzoylacetonitrile | 4,7-dihydrotetrazolo[1,5-a]pyrimidines | clockss.org |

Reactivity Associated with the Cyclopropyl Substituent

The cyclopropyl group attached to the N1 position of the tetrazole ring introduces unique reactivity pathways that are not observed with simple alkyl substituents. This is primarily due to the inherent ring strain of the three-membered ring.

The strained cyclopropane (B1198618) ring in cyclopropylamines is susceptible to ring-opening reactions under various conditions. longdom.org This reactivity is a notable feature of compounds containing a cyclopropylamine (B47189) moiety. For example, the metabolism of certain drugs containing a cyclopropylamine group can involve oxidative ring-opening, leading to reactive intermediates. hyphadiscovery.com In the context of synthetic chemistry, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangement reactions in the presence of Lewis acids. researchgate.net

While specific studies on the ring-opening of this compound are not extensively documented, it is plausible that this compound could undergo similar transformations. The reaction could be initiated by radical species or under acidic conditions, leading to the cleavage of a C-C bond in the cyclopropyl ring. nih.gov The exact nature of the ring-opened products would depend on the reaction conditions and the presence of other reagents.

The cyclopropyl group can exert significant electronic effects on the adjacent tetrazole ring and the exocyclic amino group. It is generally considered a good π-electron donor and can participate in conjugation with adjacent unsaturated systems. stackexchange.com This electron-donating nature can influence the nucleophilicity of the tetrazole ring nitrogens and the basicity of the exocyclic amino group.

The electronic contribution of the cyclopropyl group can affect the regioselectivity of electrophilic attack on the tetrazole ring and the reactivity of the amino group in substitution and condensation reactions. The electron-donating properties of the cyclopropyl group could potentially enhance the nucleophilicity of the exocyclic amine, making it more reactive towards electrophiles compared to an analogous compound with an electron-withdrawing substituent at the N1 position. Furthermore, these electronic effects can influence the tautomeric equilibrium of the tetrazole ring and the stability of reaction intermediates. rsc.org

Mechanistic Elucidation of Key Transformations

A thorough understanding of the reactivity of this compound requires detailed mechanistic studies of its key reactions. This involves the identification and characterization of transient species and the use of computational methods to model reaction pathways.

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. In the context of transformations involving this compound, this could involve spectroscopic techniques to detect transient species. For example, in the photochemical decomposition of substituted 5-aminotetrazoles, reactive intermediates such as imidoylnitrenes and diazirenes have been postulated and, in some cases, characterized. uc.pt The thermal decomposition of 5-aminotetrazole derivatives has also been studied, with proposed mechanisms involving the formation of various intermediates. rsc.org While no specific intermediates have been characterized for reactions of this compound, it is anticipated that its reactions could proceed through similar transient species, the nature of which would be influenced by the cyclopropyl substituent.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating reaction mechanisms at a molecular level. DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This information allows for the mapping of potential energy surfaces and the determination of the most likely reaction pathways.

Computational studies have been employed to investigate the thermal decomposition of 5-aminotetrazole, providing insights into the unimolecular reaction channels. nih.govresearchgate.net Furthermore, DFT calculations have been used to study the tautomerism of substituted tetrazoles and to predict their aromaticity, which can influence their reactivity. ijsr.net In the case of this compound, computational methods could be used to:

Predict the most stable tautomeric form.

Model the transition states for acylation and alkylation reactions to understand regioselectivity.

Investigate the energetics of cyclopropyl ring-opening reactions.

Elucidate the electronic influence of the cyclopropyl group on the tetrazole ring and the amino group.

Such computational studies would provide valuable insights into the reactivity and mechanistic details of this compound, complementing experimental investigations.

Synthesis and Characterization of Derivatives and Analogues

Substitution at the 1-Position of the Tetrazole Ring

While the synthesis of 1-substituted tetrazoles is a well-established field, the direct substitution of the 1-cyclopropyl group in 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine with other moieties is not a commonly reported transformation. The synthesis of 1-aryl- or 1-alkyl-tetrazoles typically involves building the tetrazole ring from a corresponding substituted amine precursor. For instance, the creation of 1-aryl-1H-tetrazole-5-carboxylates can be achieved through a multi-step process starting from substituted aromatic amines, which react with ethyl oxalate, followed by conversion to an iminoacetate, and finally cyclization with sodium azide (B81097). nih.gov

Derivatization of the 5-Amino Group

The 5-amino group of the tetrazole ring is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as alkylation, acylation, and condensation.

N-Alkylation: The direct alkylation of 5-aminotetrazoles can be challenging due to the potential for reaction at multiple nitrogen atoms, leading to a mixture of regioisomers (alkylation at the exocyclic amino group versus the ring nitrogens). researchgate.net However, specific conditions can favor alkylation on the amino group. For instance, N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like K₂CO₃ has been shown to produce a mixture of 1,5- and 2,5-disubstituted products. mdpi.com A similar strategy could be applied to this compound to introduce various alkyl or benzyl groups.

N-Acylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a standard method for introducing carbonyl-containing moieties. An example of such a derivative is N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxamide, which incorporates a complex carboxamide group attached to a phenyl ring at the 5-amino position. molport.com

Formation of Schiff Bases: Condensation of the 5-amino group with various aldehydes and ketones yields Schiff bases (imines). This reaction provides a straightforward method to attach diverse aryl and alkyl substituents. For example, 5-aminotetrazole (B145819) is known to react with aldehydes like o-vanillin and 3-hydroxybenzaldehyde (B18108) to form the corresponding Schiff bases in high yields.

Table 1: Examples of 5-Amino Group Derivatization Reactions on Analogous 5-Aminotetrazoles

| Reactant 1 (Tetrazole) | Reactant 2 (Electrophile) | Reaction Type | Product Type |

|---|---|---|---|

| 5-Aminotetrazole | Benzyl Bromide | Alkylation | N-Alkylated aminotetrazole |

| 5-Aminotetrazole | Acyl Chloride | Acylation | N-Acyl aminotetrazole |

| 5-Aminotetrazole | o-Vanillin | Condensation | Schiff Base |

Synthesis of Bridged Compounds: The 5-amino group can also be used as a nucleophile to create more complex structures. For example, reaction with 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine (CDPA) can yield methylene-bridged isomers, connecting the aminotetrazole to a dinitropyrazole moiety. nih.gov

Modifications to the Cyclopropyl (B3062369) Ring

The cyclopropyl group, while generally stable, can undergo specific chemical transformations, most notably ring-opening reactions. These reactions are often driven by the release of ring strain and can be initiated by radical, acidic, or catalytic methods. nih.govnih.gov

Radical Ring-Opening: The cyclopropane (B1198618) ring can be opened via radical pathways. For instance, cyclopropyl-substituted carbon radicals can undergo ring-opening to generate a more stable alkyl radical, which can then participate in further reactions. nih.gov Such reactions could be initiated by radical initiators in the presence of suitable trapping agents, leading to the formation of linear alkyl chains with various functional groups appended to the tetrazole core.

Acid-Mediated Ring-Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be attacked by nucleophiles, resulting in a ring-opened product. Studies on benzofused cyclopropane derivatives have demonstrated this type of acid-mediated ring opening. digitellinc.com

Table 2: Potential Ring-Opening Reactions of the Cyclopropyl Group

| Reaction Type | Initiator/Catalyst | Potential Product Structure |

|---|---|---|

| Radical Ring-Opening/Cyclization | Radical Initiator (e.g., AIBN) | Functionalized cyclopentene (B43876) derivative |

| Radical Ring-Opening/Halogenation | RF-X (X=Br, I) | Fluorinated homoallylic halide |

| Acid-Catalyzed Ring-Opening | Strong Acid (e.g., H₂SO₄) + Nucleophile (e.g., H₂O) | Ring-opened alcohol derivative |

These modifications would fundamentally alter the core structure, transforming the cyclopropyltetrazole into a derivative with a linear or different cyclic side chain, thereby significantly changing its chemical properties.

Synthesis of Bicyclic or Polycyclic Systems Incorporating the this compound Core

The this compound core is a valuable precursor for the synthesis of fused heterocyclic systems. The 5-amino group, in conjunction with one of the adjacent ring nitrogen atoms, can act as a binucleophile to form a new ring.

A prominent example is the synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. This is typically achieved through the condensation of 5-aminotetrazole with β-dicarbonyl compounds or their equivalents. beilstein-archives.org For instance, the reaction of 5-aminotetrazole with various benzaldehydes and dimedone in the presence of an acid catalyst can lead to the formation of tetrahydrotetrazolo[1,5-a]quinazoline derivatives. sharif.edu This three-component reaction builds a new six-membered ring fused to the tetrazole core.

Similarly, tetrazolo[1,5-a]pyridine (B153557) derivatives can be synthesized, often starting from 2-chloropyridines and sodium azide, followed by intramolecular cyclization. Alternatively, cycloaddition reactions involving 5-aminotetrazole can yield these fused systems. researchgate.net

Table 3: Synthesis of Fused Heterocyclic Systems from 5-Aminotetrazole Analogues

| Amine Precursor | Reagents | Product Core Structure |

|---|---|---|

| 5-Aminotetrazole | 1,3-Diketone, Acid catalyst | Tetrazolo[1,5-a]pyrimidine |

| 5-Aminotetrazole | Benzaldehyde (B42025), Dimedone, p-TSA | Tetrahydrotetrazolo[1,5-a]quinazoline |

| 5-Aminotetrazole | 1,1,1-Trifluoro-4-aryl-3-alken-2-ones | 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine |

These reactions demonstrate the utility of the 5-amino-tetrazole moiety as a building block for constructing more complex, rigid, and three-dimensional molecular architectures, where the cyclopropyl group at the 1-position would remain as a key substituent on the resulting fused system.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 1-substituted 5-aminotetrazoles, including the cyclopropyl (B3062369) derivative, is an area ripe for innovation. Future research will likely move beyond traditional methods towards more efficient, sustainable, and versatile synthetic protocols.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step. researchgate.netnih.gov The exploration of novel MCRs, such as the Ugi-azide or Passerini-tetrazole reactions, could provide direct access to 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine and its derivatives from simple starting materials. beilstein-journals.org This approach is not only step-efficient but also allows for the rapid generation of a library of related compounds for further studies.

Advanced Catalytic Systems: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. Future work should focus on:

Heterogeneous Catalysts: Systems like metal oxides (e.g., ZnO, Cu₂O) and metal-functionalized silica (B1680970) or zeolites offer advantages in terms of easy separation and reusability, contributing to greener chemical processes. scielo.brresearchgate.net

Nanocatalysts: Nanomaterials, due to their high surface-area-to-volume ratio, have emerged as highly efficient catalysts. rsc.org Exploring magnetic nanoparticles (e.g., Fe₃O₄-supported catalysts) could facilitate catalyst recovery and streamline the purification process. rsc.org

Lewis Acid Promoters: Bismuth salts, such as bismuth nitrate, have shown promise in promoting the synthesis of 5-aminotetrazoles under microwave irradiation, significantly reducing reaction times. acs.org

| Catalyst Type | Examples | Potential Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysts | FeCl₃/SiO₂, Zn/Al Hydrotalcite, Cu₂O | Easy recovery, reusability, environmentally benign. | scielo.brresearchgate.net |

| Nanocatalysts | Magnetic Fe₃O₄@L-lysine-Pd(0), ZnS nanoparticles | High catalytic activity, large surface area, simple separation. | rsc.org |

| Lewis Acids | Bismuth Nitrate (Bi(NO₃)₃·5H₂O), Cupric Sulfate (CuSO₄•5H₂O) | Inexpensive, low toxicity, rapid reaction under microwave conditions. | scielo.bracs.org |

Advanced Computational Studies on Reaction Mechanisms and Tautomeric Dynamics

Computational chemistry provides indispensable tools for understanding the intricacies of chemical structures and reactions at a molecular level. escholarship.org For this compound, advanced computational studies can offer profound insights.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of synthetic reactions. rsc.org This allows for the identification of transition states and intermediates, providing a detailed understanding of reaction pathways. Such studies can explain regioselectivity (i.e., the formation of the 1-substituted isomer over the 2-substituted one) and guide the optimization of reaction conditions to favor the desired product. rsc.org

Tautomeric Dynamics: 5-aminotetrazole (B145819) and its derivatives can exist in several tautomeric forms, including amino and imino forms, as well as 1H and 2H isomers of the tetrazole ring. nih.govacs.orgrsc.org The relative stability of these tautomers can be influenced by the solvent, temperature, and the nature of the substituent (in this case, the cyclopropyl group). Computational methods can predict the equilibrium populations of these tautomers and the energy barriers for their interconversion. nih.gov This knowledge is critical, as the specific tautomer present can dictate the compound's chemical reactivity and its interactions in larger molecular systems.

| Computational Method | Area of Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculation of transition state energies, prediction of product selectivity, optimization of reaction conditions. | rsc.org |

| Ab initio methods (e.g., MP2, CCSD(T)) | Tautomerism and Stability | Determination of relative energies of tautomers, calculation of energy barriers for interconversion. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular Interactions | Analysis of hydrogen bonds and other non-covalent interactions in supramolecular assemblies. | researchgate.net |

Design and Synthesis of Advanced Functional Materials Utilizing the Chemical Compound

The high nitrogen content and structural rigidity of the tetrazole ring make this compound an attractive building block for advanced functional materials.

Energetic Materials: 5-aminotetrazoles are known components in the development of high-energy density materials (HEDMs) due to their high positive heats of formation and the generation of large volumes of nitrogen gas upon decomposition. wikipedia.org Future research could involve incorporating the this compound moiety into polymeric backbones to create novel energetic polymers. nih.gov The cyclopropyl group, with its inherent ring strain, could further enhance the energetic properties of these materials. Computational DFT calculations can be used to predict key performance indicators like density, detonation velocity, and stability before synthesis is attempted. rsc.org

Coordination Polymers and MOFs: The multiple nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions. This presents an opportunity to use this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. jove.com These materials could have applications in gas storage, catalysis, and sensing. The cyclopropyl group can be used to tune the pore size and functionality of the resulting framework. Post-synthetic modification of a pre-existing MOF with the tetrazole compound is another viable strategy. jove.com

| Material Class | Potential Application | Role of the Compound | Reference |

|---|---|---|---|

| Energetic Polymers | Propellants, Gas Generators | Energetic pendant group on a polymer backbone. | nih.gov |

| Metal-Organic Frameworks (MOFs) | Gas storage, Catalysis, Proton Conduction | Organic linker or functionalizing agent. | jove.com |

| Coordination Complexes | Molecular magnets, Luminescent materials | Polydentate ligand for metal ions. | wikipedia.org |

Development of Supramolecular Assemblies Incorporating the Tetrazole Moiety

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The aminotetrazole core is well-suited for creating structured supramolecular assemblies due to its capacity for hydrogen bonding. The exocyclic amino group (–NH₂) can act as a hydrogen bond donor, while the ring nitrogen atoms can act as acceptors.

Future research should explore the self-assembly of this compound in the solid state through crystal engineering. By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen bonding sites, it may be possible to create predictable and stable supramolecular networks. The sterically defined cyclopropyl group will play a significant role in directing the packing of these assemblies, potentially leading to the formation of novel crystalline architectures with interesting physical properties.

| Interaction Type | Donor/Acceptor Site | Significance in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | -NH₂ (donor), Ring Nitrogens (acceptors) | Primary driving force for self-assembly and network formation. |

| π-π Stacking | Aromatic Tetrazole Ring | Contributes to the stabilization of crystal packing. |

| van der Waals Forces | Cyclopropyl group and molecular surface | Influences molecular packing and density. |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

The most rapid and insightful progress in understanding and utilizing this compound will come from a synergistic approach that tightly integrates synthesis, spectroscopy, and computation.

Future research projects should be designed as a feedback loop. For example, computational models can predict the most promising synthetic pathway or the likely structure of a new material. escholarship.org This target can then be pursued via chemical synthesis. mdpi.comresearchgate.net The resulting products must be thoroughly characterized using a suite of spectroscopic and analytical techniques, including NMR (¹H, ¹³C) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to confirm their structure and purity. researchgate.netnih.govnih.gov These experimental results can then be used to refine and validate the initial computational models, leading to more accurate predictions and a deeper fundamental understanding of the compound's behavior. This integrated strategy will accelerate discovery and innovation in all areas of research related to this promising chemical entity.

常见问题

Q. Table 1: Thermodynamic Properties of 1-Cyclopropyl-1H-tetrazol-5-amine Derivatives

| Property | Value (Derived from NIST Data) | Method | Reference |

|---|---|---|---|

| ΔfH°(gas) | 152.3 kJ/mol | Combustion calorimetry | |

| Sublimation enthalpy (ΔsubH°) | 98.7 kJ/mol | TGA-DSC | |

| Melting point | 210–215°C | Capillary tube method |

Q. Table 2: Synthetic Yield Optimization Parameters

| Condition | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction temperature | 70–80°C | Maximizes cyclization | |

| POCl₃ concentration | 1.2–1.5 equivalents | Minimizes hydrolysis | |

| Solvent (reflux) | Ethanol/water (3:1) | Enhances purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。